Cas no 1804573-72-5 (3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine)
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C9H11F3N2O3/c1-15-7-5(4-13)3-6(8(14-7)16-2)17-9(10,11)12/h3H,4,13H2,1-2H3
- InChI Key: SQKGXQSLWZIYQE-UHFFFAOYSA-N
- SMILES: FC(OC1=C(N=C(C(CN)=C1)OC)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 240
- XLogP3: 1.5
- Topological Polar Surface Area: 66.6
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002442-250mg |
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine |
1804573-72-5 | 97% | 250mg |
$720.80 | 2022-04-02 | |
| Alichem | A022002442-500mg |
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine |
1804573-72-5 | 97% | 500mg |
$999.60 | 2022-04-02 | |
| Alichem | A022002442-1g |
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine |
1804573-72-5 | 97% | 1g |
$1,612.80 | 2022-04-02 |
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine (CAS No. 1804573-72-5) is a highly specialized organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatile applications in drug discovery and pest control. The molecule features a pyridine ring substituted with an aminomethyl group, methoxy groups, and a trifluoromethoxy group, which collectively contribute to its distinctive chemical properties and reactivity.
The aminomethyl group (-CH₂NH₂) attached to the pyridine ring introduces nucleophilic character, making the compound potentially reactive in various biochemical pathways. The presence of methoxy groups (-OCH₃) at positions 2 and 6 enhances the compound's solubility and stability, while the trifluoromethoxy group (-OCF₃) at position 5 imparts electron-withdrawing effects, further modulating the compound's electronic properties. These structural features make 3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine a promising candidate for designing bioactive molecules with specific pharmacological or pesticidal activities.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel antibiotics. Researchers have demonstrated that the aminomethyl group can act as a hydrogen bond donor, facilitating interactions with bacterial enzymes critical for cell wall synthesis. Additionally, the trifluoromethoxy group has been shown to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent. These findings underscore the importance of structural modifications in optimizing the therapeutic potential of pyridine derivatives.
In the context of agrochemicals, 3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine has been investigated as a potential herbicide. The compound's ability to inhibit key plant enzymes involved in photosynthesis has been reported in several studies. The methoxy groups contribute to soil stability, reducing leaching and enhancing persistence in agricultural settings. Furthermore, the trifluoromethoxy group confers resistance to metabolic degradation by soil microorganisms, making this compound a sustainable option for weed control.
The synthesis of 3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine involves a multi-step process that combines nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making large-scale production more feasible. Researchers are also exploring green chemistry approaches to minimize environmental impact during synthesis.
Despite its promising applications, the toxicity profile of this compound remains an area of active research. Preliminary studies indicate that while it exhibits potent bioactivity against target organisms, it also demonstrates selectivity towards non-target species. Further investigations are underway to assess its long-term effects on ecosystems and human health.
In conclusion, 3-(Aminomethyl)-2,6-dimethoxy-5-(trifluoromethoxy)pyridine (CAS No. 1804573-72-5) represents a cutting-edge molecule with diverse applications across multiple industries. Its unique structural features and favorable physicochemical properties make it an attractive candidate for drug development and pest management solutions. As research continues to unravel its full potential, this compound is poised to play a pivotal role in advancing modern medicine and sustainable agriculture.
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